molecular formula C20H36O2 B3146465 9Z,12Z-Octadecadienyl acetate CAS No. 5999-95-1

9Z,12Z-Octadecadienyl acetate

Cat. No. B3146465
CAS RN: 5999-95-1
M. Wt: 308.5 g/mol
InChI Key: KFXARGMQYWECBV-NQLNTKRDSA-N
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Description

9Z,12Z-Octadecadienyl acetate, also known as Linoleyl acetate, is a fatty ester . It has a molecular formula of C20H36O2 and an exact mass of 308.27153 .


Molecular Structure Analysis

The molecular structure of 9Z,12Z-Octadecadienyl acetate consists of 20 carbon atoms, 36 hydrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule is InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h7-8,10-11H,3-6,9,12-19H2,1-2H3/b8-7-,11-10- .


Physical And Chemical Properties Analysis

9Z,12Z-Octadecadienyl acetate has several calculated physicochemical properties. It has 22 heavy atoms, no rings or aromatic rings, and 16 rotatable bonds . Its Van der Waals molecular volume is 364.22, and it has a topological polar surface area of 26.30 . It has no hydrogen bond donors and 2 hydrogen bond acceptors . Its logP value is 6.65, and its molar refractivity is 96.48 .

Scientific Research Applications

1. Agricultural Applications

9Z,12Z-Octadecadienyl acetate is involved in the study of insect pheromones, particularly in lepidopteran species. A synthesis of this compound and its isomers was conducted to identify the sex pheromone secreted by a clearwing moth, Nokona pernix. This research aids in understanding insect communication and can be utilized for pest control strategies in agriculture (Naka et al., 2006).

2. Chemical Synthesis and Analysis

Research in chemical synthesis has led to the development of various methods to create 9Z,12Z-Octadecadienyl acetate and its analogues. For example, the total synthesis of geometric isomers of this compound provides valuable insights into fatty acid chemistry and aids in the study of natural products and biochemical pathways (Ofsuki et al., 1986).

3. Biological and Ecological Studies

In ecological research, this compound has been identified in the defensive secretions of insects, like the thrips Suocerathrips linguis. Such studies help in understanding the ecological interactions and defense mechanisms of various insect species (Gehlsen et al., 2009).

4. Medical and Health Research

Though not directly applicable to drug use and dosage, the study of compounds like 9Z,12Z-Octadecadienyl acetate can indirectly contribute to medical research. For instance, understanding fatty acid metabolism and oxidative stress markers, which involve similar compounds, can have implications in disease research and health applications (Spiteller & Spiteller, 1997).

Safety and Hazards

According to the available safety data sheet, 9Z,12Z-Octadecadienyl acetate does not meet the criteria for classification in accordance with Regulation No 1272/2008/EC . It’s advised to wash hands after use, avoid eating, drinking, and smoking in work areas, and remove contaminated clothing and protective equipment before entering eating areas . It should be kept away from food, drink, and animal feedingstuffs .

properties

IUPAC Name

[(9Z,12Z)-octadeca-9,12-dienyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h7-8,10-11H,3-6,9,12-19H2,1-2H3/b8-7-,11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXARGMQYWECBV-NQLNTKRDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9Z,12Z-Octadecadienyl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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